N-(2,2-difluoroethyl)-3-(3-methoxyphenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-(2,2-DIFLUOROETHYL)-3-(3-METHOXYPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of isoxazolo[5,4-b]pyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2,2-DIFLUOROETHYL)-3-(3-METHOXYPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include substituted pyridines and isoxazoles, which undergo various chemical transformations such as halogenation, alkylation, and cyclization.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
N~4~-(2,2-DIFLUOROETHYL)-3-(3-METHOXYPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Conversion to more reduced forms using reducing agents.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N4-(2,2-DIFLUOROETHYL)-3-(3-METHOXYPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoxazolo[5,4-b]pyridines with different substituents. Examples include:
- 3-(3-Methoxyphenyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxamide
- N~4~-(2,2-Difluoroethyl)-3-(4-methoxyphenyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxamide
Uniqueness
N~4~-(2,2-DIFLUOROETHYL)-3-(3-METHOXYPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific substituents, which can influence its chemical properties and biological activities. The presence of the difluoroethyl and methoxyphenyl groups may enhance its stability, solubility, or target specificity compared to other similar compounds.
Properties
Molecular Formula |
C17H15F2N3O3 |
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Molecular Weight |
347.32 g/mol |
IUPAC Name |
N-(2,2-difluoroethyl)-3-(3-methoxyphenyl)-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C17H15F2N3O3/c1-9-6-12(16(23)20-8-13(18)19)14-15(22-25-17(14)21-9)10-4-3-5-11(7-10)24-2/h3-7,13H,8H2,1-2H3,(H,20,23) |
InChI Key |
SBOVYXYUCGHTIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C3=CC(=CC=C3)OC)C(=O)NCC(F)F |
Origin of Product |
United States |
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